molecular formula C15H14ClNO2S2 B2894110 7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine CAS No. 338777-99-4

7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B2894110
CAS No.: 338777-99-4
M. Wt: 339.85
InChI Key: NVGCWBMRPAGODC-UHFFFAOYSA-N
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Description

7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine is a useful research compound. Its molecular formula is C15H14ClNO2S2 and its molecular weight is 339.85. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other sulfonyl compounds, it may involve electrophilic aromatic substitution reactions . In such reactions, the sulfonyl group acts as an electrophile, reacting with nucleophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Sulfonyl compounds have been shown to interfere with various cellular processes, including protein synthesis and enzymatic activity . The downstream effects of these disruptions can vary widely, depending on the specific targets and cells involved.

Pharmacokinetics

Like other sulfonyl compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Based on its structural similarity to other sulfonyl compounds, it may cause changes in protein structure and function, disrupt enzymatic activity, and alter cellular processes . These effects could potentially lead to therapeutic outcomes, depending on the specific targets and cells involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, absorption, distribution, metabolism, and excretion . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Properties

IUPAC Name

7-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S2/c1-11-2-5-13(6-3-11)21(18,19)17-8-9-20-15-10-12(16)4-7-14(15)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGCWBMRPAGODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.